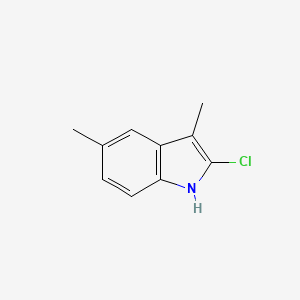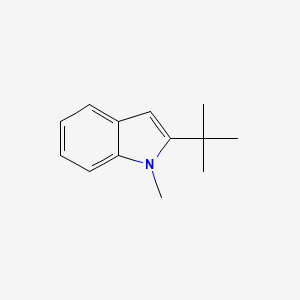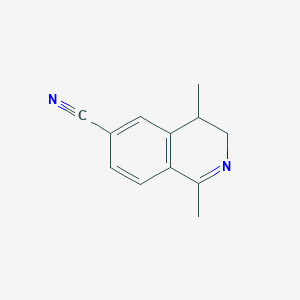
2-Chloro-3,5-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine and methyl groups to the indole structure can enhance its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethyl-1H-indole typically involves the chlorination of 3,5-dimethylindole. One common method is the reaction of 3,5-dimethylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,5-dimethyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine atom and methyl groups on the indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride, dichloromethane, low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Substituted Indoles: Formed through electrophilic substitution reactions.
Indole-2,3-diones: Formed through oxidation reactions.
Indoline Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5-dimethyl-1H-indole has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-3,5-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylindole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloroindole: Lacks the methyl groups, leading to different chemical properties and applications.
Indole: The parent compound with a wide range of biological activities.
Uniqueness
2-Chloro-3,5-dimethyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets and the potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H10ClN |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
2-chloro-3,5-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-3-4-9-8(5-6)7(2)10(11)12-9/h3-5,12H,1-2H3 |
InChI-Schlüssel |
BSMIQPSGYSMQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)


![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)



![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)



